![molecular formula C9H9BrN2 B1290180 5-bromo-1-ethyl-1H-indazole CAS No. 590417-96-2](/img/structure/B1290180.png)
5-bromo-1-ethyl-1H-indazole
Overview
Description
5-Bromo-1-ethyl-1H-indazole is a chemical compound with the empirical formula C7H5BrN2. It is a heterocyclic aromatic compound containing a bromine atom and an ethyl group. The molecular weight of this compound is approximately 197.03 g/mol .
Molecular Structure Analysis
The molecular structure of 5-bromo-1-ethyl-1H-indazole consists of a five-membered indazole ring fused with a six-membered benzene ring. The bromine atom is attached to one of the carbon atoms in the indazole ring. The ethyl group is also connected to the indazole ring, contributing to the overall structure .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis
5-Bromo-1H-indazole is a useful chemical intermediate in the synthesis of various indazole derivatives . It can be used to prepare a wide range of compounds with diverse functional groups, which can then be evaluated for various biological activities .
Drug Discovery
Indazole derivatives, including those based on 5-bromo-1H-indazole, are important scaffolds in drug discovery . They have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
Anticancer Research
Some N-phenyl-1H-indazole-1-carboxamides, which can be synthesized from 5-bromo-1H-indazole, have shown promising in vitro antiproliferative activities against various tumor cell lines . This suggests potential applications in the development of new anticancer drugs.
Antibacterial Research
A series of novel 4-bromo-1H-indazole derivatives have been developed as potential inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), an essential bacterial cell division protein . These compounds have shown antibacterial activity against various phenotypes of Gram-positive and Gram-negative bacteria .
Antifungal Research
Indazole derivatives have also been found to possess antifungal activities . Therefore, 5-bromo-1H-indazole could potentially be used in the synthesis of new antifungal agents.
Antiarrhythmic Research
Indazole derivatives have shown antiarrhythmic activities , suggesting that 5-bromo-1H-indazole could be used in the development of new antiarrhythmic drugs.
properties
IUPAC Name |
5-bromo-1-ethylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHKDBOSJPQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626444 | |
Record name | 5-Bromo-1-ethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-ethyl-1H-indazole | |
CAS RN |
590417-96-2 | |
Record name | 5-Bromo-1-ethyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590417-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-ethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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